Rivenprost
Description
Overview of Prostaglandin (B15479496) E2 (PGE2) and its Receptor Subtype System
PGE2 exerts its biological actions by binding to four distinct receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are distinguished by their amino acid sequences, ligand binding profiles, and coupling to different intracellular signaling pathways frontiersin.orgpnas.org. EP1 receptors are primarily coupled to Gq proteins, leading to an increase in intracellular calcium levels. EP2 and EP4 receptors are coupled to Gs proteins, which results in the stimulation of adenylyl cyclase and increased intracellular cyclic AMP (cAMP) levels. The EP3 receptor, however, is primarily coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP, although it can also couple to other pathways depending on the splice variant frontiersin.orgpnas.org. The differential expression and signaling of these receptor subtypes allow PGE2 to elicit a wide range of context-dependent responses in various tissues and cell types frontiersin.orgnih.govjci.org.
Historical Context and Nomenclatural Evolution of Rivenprost
This compound is known by several names and development codes, reflecting its journey through research and development. It has been identified as ONO-4819 and ONO-AE1-734 caymanchem.comnih.govmedchemexpress.comontosight.ai. The chemical name for this compound is methyl 4-[2-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4-[3-(methoxymethyl)phenyl]but-1-enyl]-5-oxocyclopentyl]ethylsulfanyl]butanoate nih.govmedkoo.comzhanggroup.orgzhanggroup.orgchemspider.com. It is a synthetic compound developed to selectively target specific prostanoid receptors wikipedia.org. This compound is a prodrug, and its active form is the corresponding free acid, ONO-AE1-437 core.ac.ukuni.lunih.gov.
Significance of Selective Prostaglandin EP4 Receptor Agonism in Biological Systems
Selective agonists for the EP receptor subtypes have been instrumental in dissecting the specific roles of each receptor in mediating the diverse effects of PGE2 frontiersin.org. The EP4 receptor, coupled primarily to Gs, plays significant roles in various biological processes, including inflammation, immune modulation, bone metabolism, and tissue repair frontiersin.orgjci.orgwikipedia.orgnih.govasn-online.org.
Selective EP4 receptor agonists, such as this compound, are valuable research tools because they can activate the EP4 signaling pathway without significantly affecting the other EP receptor subtypes. This selectivity allows researchers to study the specific downstream effects of EP4 activation in isolation, providing insights into its physiological and pathophysiological functions. For instance, studies using selective EP4 agonists have demonstrated their involvement in promoting bone formation, protecting against tissue injury, and modulating immune cell function jci.orgcaymanchem.commedchemexpress.comnih.govasn-online.orgncats.io.
Research findings highlight the importance of selective EP4 agonism in various biological contexts. For example, this compound (tested as the free acid) has shown selectivity for the EP4 receptor with a Kᵢ of 0.7 nM, compared to much lower affinities for EP3 (56 nM), EP2 (620 nM), and EP1 (>10,000 nM) caymanchem.comnih.gov. This selectivity profile makes it a useful tool for investigating EP4-mediated effects.
Studies have demonstrated that activation of the EP4 receptor by agonists like this compound can influence osteoblastic differentiation, enhance bone morphogenic protein-induced increases in alkaline phosphatase activity, and increase bone formation caymanchem.commedchemexpress.comncats.io. Furthermore, EP4 agonists have shown potential in mitigating inflammation and promoting tissue repair in models of colitis and liver injury medchemexpress.comnih.govalliedacademies.org. The ability of selective EP4 agonists to modulate these processes underscores the significance of targeting this specific receptor subtype for therapeutic investigation.
The following table summarizes the binding affinities of this compound (as the free acid) for the different EP receptor subtypes:
| Receptor Subtype | Kᵢ (nM) |
| EP1 | >10,000 |
| EP2 | 620 |
| EP3 | 56 |
| EP4 | 0.7 |
Data Source: caymanchem.comnih.gov
This data illustrates the significant selectivity of this compound for the EP4 receptor compared to the other EP subtypes, making it a valuable tool for studying EP4-specific functions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[2-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4-[3-(methoxymethyl)phenyl]but-1-enyl]-5-oxocyclopentyl]ethylsulfanyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6S/c1-29-16-18-6-3-5-17(13-18)14-19(25)8-9-20-21(23(27)15-22(20)26)10-12-31-11-4-7-24(28)30-2/h3,5-6,8-9,13,19-22,25-26H,4,7,10-12,14-16H2,1-2H3/b9-8+/t19-,20-,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQUXLIJKPWCAO-AZIFJQEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC(=C1)CC(C=CC2C(CC(=O)C2CCSCCCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC=CC(=C1)C[C@@H](/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCSCCCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601101764 | |
| Record name | Methyl 4-[[2-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(methoxymethyl)phenyl]-1-buten-1-yl]-5-oxocyclopentyl]ethyl]thio]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601101764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256382-08-8 | |
| Record name | Methyl 4-[[2-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(methoxymethyl)phenyl]-1-buten-1-yl]-5-oxocyclopentyl]ethyl]thio]butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=256382-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rivenprost [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256382088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rivenprost | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16315 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyl 4-[[2-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(methoxymethyl)phenyl]-1-buten-1-yl]-5-oxocyclopentyl]ethyl]thio]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601101764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIVENPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WBO45T413 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Interactions and Receptor Pharmacology of Rivenprost
Prostaglandin (B15479496) EP4 Receptor Binding Affinity and Selectivity
Rivenprost demonstrates high affinity for the prostaglandin EP4 receptor. This interaction is crucial for its biological activity and therapeutic potential.
Quantitative Assessment of Receptor Binding Constants (K_i values)
Quantitative studies have established this compound's binding affinity for the EP4 receptor using inhibition constants (K_i values). This compound (tested as the free acid form) exhibits a high affinity for the human EP4 receptor with a reported K_i value of 0.7 nM. caymanchem.comglpbio.com This low K_i value indicates a strong binding interaction with the EP4 receptor.
Specificity Profiles Across Prostanoid Receptor Subtypes (EP1, EP2, EP3, FP, IP, TP)
A key characteristic of this compound is its selectivity for the EP4 receptor compared to other prostanoid receptor subtypes. Studies evaluating its binding profile across the EP1, EP2, EP3, FP, IP, and TP receptors have demonstrated significantly lower affinities for these other receptors. caymanchem.comglpbio.com
The following table summarizes the reported K_i values for this compound across various prostanoid receptor subtypes:
| Receptor Subtype | K_i (nM) |
| EP4 | 0.7 |
| EP3 | 56 |
| EP2 | 620 |
| EP1 | >10,000 |
| FP | Not readily available in search results |
| IP | Not readily available in search results |
| TP | Not readily available in search results |
This data highlights this compound's substantial selectivity for the EP4 receptor, with significantly lower binding affinities observed for the EP1, EP2, and EP3 subtypes. caymanchem.comglpbio.com
Agonist Activity and Receptor Activation Dynamics
As an EP4 receptor agonist, this compound activates the receptor upon binding, triggering downstream signaling cascades.
Functional Characterization of Agonistic Potency and Efficacy
This compound functions as a potent and selective agonist for the EP4 receptor. medchemexpress.comncats.iomedkoo.com Agonist binding to GPCRs like EP4 induces a conformational change that enables the receptor to couple with G proteins, initiating intracellular signaling. biorxiv.org The EP4 receptor is known to primarily couple with the Gαs protein, leading to the activation of adenylyl cyclase and increased intracellular levels of cyclic AMP (cAMP). nih.govwikipedia.orgbioone.org this compound's agonistic activity results in the stimulation of this Gs-cAMP pathway. nih.gov
Research indicates that this compound exhibits Gs-biased properties compared to other EP4 agonists like L902688, which is G_i-biased. nih.gov The difference in biased signaling between this compound and other agonists can lead to distinct downstream pharmacological functions. nih.gov While specific EC50 values quantifying the potency of this compound in stimulating cAMP production were not consistently available across the search results, its classification as a potent agonist implies efficacy in activating the EP4-mediated Gs signaling pathway. medchemexpress.comncats.iomedkoo.com
Analysis of Receptor Desensitization and Internalization Processes
GPCRs, including the EP4 receptor, undergo regulatory mechanisms such as desensitization and internalization following agonist activation. biorxiv.orgwikipedia.orgmdpi.com These processes are crucial for modulating the duration and intensity of receptor signaling. Homologous desensitization occurs when the receptor becomes less responsive to further stimulation by the same agonist. biorxiv.orgwikipedia.org This often involves phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) and other kinases, which facilitates the binding of β-arrestin. biorxiv.orgplos.org Beta-arrestin binding can sterically hinder G protein coupling, thereby terminating G protein-mediated signaling. biorxiv.org
Following desensitization, activated and β-arrestin-bound receptors can undergo internalization, where they are sequestered into endosomes, removing them from the cell surface. biorxiv.orgmdpi.complos.org This process can lead to receptor degradation (downregulation) or recycling back to the plasma membrane, influencing the long-term responsiveness of the cell to the agonist. biorxiv.orgnih.gov
While the provided search results confirm that the EP4 receptor undergoes homologous desensitization and internalization upon activation, specific detailed analyses of this compound's impact on the kinetics and extent of EP4 receptor desensitization and internalization were not prominently featured. wikipedia.org General mechanisms of GPCR desensitization and internalization, involving phosphorylation by GRKs and binding of β-arrestin, are applicable to the EP4 receptor. biorxiv.orgmdpi.complos.org
Structural Insights into this compound-EP4 Receptor Complexes
Structural studies, particularly using cryo-electron microscopy (cryo-EM), have provided valuable insights into the interaction between this compound and the EP4 receptor. Cryo-EM structures of the this compound-EP4-Gs complex have been determined, offering a structural basis for the selective agonism of this compound at the EP4 receptor. nih.govresearchgate.netresearchgate.net
These structures reveal that this compound, similar to the endogenous ligand PGE2, interacts with specific subpockets within the orthosteric binding site of the EP4 receptor. nih.gov Key residues within the EP4 receptor binding pocket contribute to the selective recognition and binding of this compound. For instance, residues like T76²·⁶¹ and S103³·³⁶ in the EP4 receptor have been shown to form hydrogen bonds with this compound. nih.gov Sequence alignments highlight that T76²·⁶¹ is unique to EP4, while S³·³⁶ is conserved in EP2 and EP4 but replaced by glycine (B1666218) in EP1 and EP3, contributing to the differential binding profiles across receptor subtypes. nih.gov
Cryo-Electron Microscopy (Cryo-EM) Elucidation of Agonist-Bound States
Cryo-EM has been utilized to determine the structure of the EP4 receptor in complex with agonists like this compound, providing high-resolution insights into the receptor's conformation upon ligand binding. Structures of the this compound-bound EP4 receptor in complex with the Gs protein have been determined using cryo-EM at resolutions around 3.1 Å. semanticscholar.orgnih.govpnas.org These structures allow for a detailed visualization of how this compound sits (B43327) within the binding pocket of the EP4 receptor and the resulting structural changes. Cryo-EM studies have also compared the structures of EP4 bound to different agonists or coupled to different G proteins (Gs and Gi) to understand the structural basis of biased signaling. semanticscholar.orgnih.govpnas.orgresearchgate.netresearchgate.net
Identification of Key Ligand Binding Pocket Residues (e.g., T76, S103, A318) and Intermolecular Interactions
Analysis of the cryo-EM structures and computational simulations has identified key amino acid residues within the EP4 receptor's binding pocket that are crucial for the interaction with this compound. Residues such as T76, S103, and A318 have been highlighted as important for the selective binding of agonists to EP4. semanticscholar.orgnih.govresearchgate.net Specifically, residues T76²͘⁶¹ and S103³͘³⁶ have been shown to form hydrogen bonds with this compound. semanticscholar.orgnih.govresearchgate.net The residue T76²͘⁶¹ is noted as being found only in EP4 among the EP family members. semanticscholar.orgnih.govresearchgate.net S103³͘³⁶ is conserved in EP2 and EP4 but is replaced by glycine (G³͘³⁶) in EP1 and EP3. semanticscholar.orgnih.govresearchgate.net The smaller size of A318⁷͘⁴² in EP4, compared to the allelic L304⁷͘⁴² in EP2, is suggested to facilitate the positioning of this compound's ether group towards transmembrane helix 3. researchgate.net Mutagenesis studies have further supported the importance of these residues, showing that mutations at positions like S103³͘³⁶ can significantly reduce EP4 activity in response to this compound stimulation. researchgate.net
This compound, similar to the endogenous ligand PGE2 and other synthetic agonists like L902688, interacts with three subpockets within the EP4 orthosteric site via its α-chain, E-ring, and ω-chain. semanticscholar.orgpnas.org Both polar and hydrophobic interactions contribute to the binding of this compound within the EP4 pocket. semanticscholar.org
Here is a table summarizing some key residues and their interactions with this compound:
| Residue (Ballesteros–Weinstein numbering) | Location in EP4 Binding Pocket | Interaction with this compound | Notes | Source |
| T76²͘⁶¹ | Region B | Hydrogen bond with E-ring carbonyl group | Found only in EP4 | semanticscholar.orgnih.govresearchgate.netresearchgate.net |
| S103³͘³⁶ | Region C | Hydrogen bond with ω-chain -COCH₃ group | Conserved in EP2 and EP4, G in EP1/EP3 | semanticscholar.orgnih.govresearchgate.netresearchgate.net |
| A318⁷͘⁴² | Region C | Accommodates group at region C | Smaller than L304⁷͘⁴² in EP2 | semanticscholar.orgnih.govresearchgate.net |
Analysis of Receptor Conformational States Induced by this compound
The binding of this compound induces specific conformational changes in the EP4 receptor. Cryo-EM studies have revealed different binding modes of ligands in EP4 depending on the coupled G protein subtype (Gs or Gi), which can lead to distinct intracellular conformational states. semanticscholar.orgnih.govpnas.orgresearchgate.netresearchgate.net These different conformational states of the ligand pocket and the associated structural propagation paths to the intracellular surface are believed to underlie the mechanisms governing the selective downstream signaling of Gs versus Gi in response to agonist stimulation. nih.govresearchgate.netresearchgate.net The interaction mode of a single ligand can induce different intracellular conformational states, or the receptor can assume different conformational states to recognize the same ligand, leading to diverse structural propagation paths. semanticscholar.orgnih.gov
Homology Modeling of Human and Rodent EP4 Receptors for Comparative Analysis
Homology modeling has been employed to generate structural models of both human (hEP4) and rat (rEP4) EP4 receptors. These models provide a basis for understanding potential species-specific differences in ligand binding and receptor activation. researchgate.netnih.govnih.gov Homology models have been generated using techniques like threading and refined to include implicit membrane environments. researchgate.netnih.gov Induced-fit docking experiments using these models have been performed to study the interaction between EP4 receptors and agonists, including this compound. researchgate.netnih.gov
Intracellular Signaling Pathways Modulated by Rivenprost
G Protein-Coupling Selectivity and Biased Agonism
EP4 receptors exhibit the capacity to couple with both Gαs and Gαi proteins, allowing for signaling plasticity. nih.govresearchgate.net This differential coupling can lead to varied functional outcomes depending on the specific ligand and cellular context. nih.govnih.govresearchgate.net
Gαs-Mediated Signaling Pathway Activation (e.g., Adenylate Cyclase, Cyclic AMP (cAMP) Production, Protein Kinase A (PKA), cAMP-Response Element Binding Protein (CREB) Phosphorylation)
Activation of the EP4 receptor by agonists like Rivenprost primarily leads to the mobilization of G proteins containing the Gαs subunit. wikipedia.orgnih.gov The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), thereby increasing intracellular cAMP levels. wikipedia.orgnih.govwikipedia.org Elevated cAMP then activates protein kinase A (PKA). wikipedia.orgnih.govwikipedia.org PKA, in turn, can phosphorylate various downstream targets, including the transcription factor cAMP-Response Element Binding Protein (CREB). wikipedia.orgnih.gov Phosphorylated CREB can then influence the expression of genes involved in processes such as cellular proliferation, differentiation, and survival. wikipedia.org
Studies have indicated that this compound's protective effects, such as in acute kidney injury (AKI) and nephrogenic diabetes insipidus (NDI), are mainly mediated through EP4-Gαs signaling. nih.govsemanticscholar.org this compound has been shown to promote the plasma membrane trafficking of aquaporin 2 (AQP2) in a Gαs-dependent manner, suggesting a mechanism for its potential therapeutic effect in NDI. nih.govsemanticscholar.org
Gαi-Mediated Signaling Pathways and Potential Crosstalk
While EP4 receptors primarily couple to Gαs, they can also couple to Gαi proteins. nih.govnih.govresearchgate.net Gαi signaling typically inhibits adenylyl cyclase, thus counteracting the effects of Gαs on cAMP production. reactome.org However, Gαi can also activate other downstream pathways, such as the PI3K/ERK pathway. nih.govresearchgate.net The interplay and potential crosstalk between Gαs and Gαi pathways activated by EP4 can contribute to the diverse cellular responses observed. nih.govresearchgate.net
Research suggests that the EP4-Gαi pathway can activate PI3K to inhibit the infiltration of eosinophils, contributing to anti-allergic inflammatory effects. nih.govresearchgate.net The distinct configurations adopted by the EP4 receptor upon binding to different agonists can influence the selective coupling to Gαs or Gαi, highlighting the concept of biased agonism. nih.gov
Comparative Analysis of Biased Signaling Properties with Other EP4 Agonists
Ligand-biased signaling, where different agonists for the same receptor preferentially activate distinct downstream signaling pathways, is a significant aspect of GPCR pharmacology. nih.govjst.go.jp this compound has been characterized for its biased signaling properties compared to other EP4 agonists. nih.govresearchgate.net
Studies comparing this compound with other EP4 agonists, such as L902688, have shown that this compound exhibits greater Gαs-biased properties. nih.gov The difference in biased factor (β-value) between this compound and L902688 for Gαs versus Gαi coupling in human and mouse EP4 receptors indicates a substantial difference in their potency or efficacy on the selectivity of these two pathways. nih.gov This Gαs bias of this compound is suggested to be therapeutically advantageous in conditions like AKI and NDI. nih.govsemanticscholar.org The distinct binding modes and interactions within the EP4 receptor can lead to these biased signaling profiles. nih.gov
Regulation of Downstream Effector Molecules and Gene Expression
The activation of EP4 receptors by this compound leads to the regulation of various downstream effector molecules and significant alterations in gene expression profiles, influencing diverse cellular processes such as differentiation, inflammation, and tissue remodeling medchemexpress.comasn-online.orgpatsnap.comnih.gov.
Impact on Transcription Factor Activity and Gene Promoters (e.g., Runx2, Osterix, PPARγ, c-fos, somatostatin (B550006), corticotropin-releasing hormone)
This compound has been shown to impact the activity of key transcription factors involved in cell differentiation and other cellular responses.
Runx2 and Osterix: this compound, at concentrations ranging from 1 nM to 1 μM, has been observed to stimulate osteoblast differentiation. This process is mediated through the upregulation of the transcription factors Runx2 and Osterix (also known as Sp7), leading to increased bone formation medchemexpress.com. Runx2 is expressed early in osteogenic differentiation, while Osterix is induced later and is essential for the differentiation of Runx2-expressing precursor cells into mature osteoblasts frontiersin.orgnih.gov. Runx2 and Osterix are known to interact and cooperatively regulate the expression of bone-specific genes like Col1a1, Fmod, and Ibsp nih.govresearchgate.net.
PPARγ: In contrast to its effect on osteoblast differentiation, this compound (1 nM–1 μM) inhibits adipocyte differentiation in bone by downregulating the mRNA expression of PPARγ (Peroxisome proliferator-activated receptor gamma) medchemexpress.com. PPARγ is a key transcription factor that plays a crucial role in promoting adipogenesis medchemexpress.com.
c-fos, somatostatin, and corticotropin-releasing hormone: While the search results indicate that EP4 receptor activation, generally through the cAMP/PKA/CREB pathway, can stimulate the expression of genes such as c-fos, somatostatin, and corticotropin-releasing hormone wikipedia.org, the direct impact of this compound specifically on the expression of somatostatin and corticotropin-releasing hormone is not explicitly detailed in the provided search snippets. The link appears to be through the broader known downstream effects of EP4 signaling pathways wikipedia.org. However, c-fos is a known target gene downstream of the cAMP/PKA/CREB pathway activated by EP4 receptors wikipedia.org.
Effects on Protein Expression Profiles Associated with Cellular Responses
This compound's modulation of gene expression translates into altered protein expression profiles, influencing various cellular responses.
In the context of bone, this compound treatment (10 μg/kg, s.c. for 5 weeks in Sprague-Dawley rats) leads to increased bone formation and a decrease in age-dependent adipocytes, consistent with its effects on Runx2, Osterix, and PPARγ expression medchemexpress.com.
In studies related to liver injury, a single dose of this compound (0.2 mg/kg, i.p. in Wistar rats) exhibited hepatoprotective efficacy by inhibiting the development of hepatic necrosis and decreasing the levels of inflammatory cytokines such as TNF-α and IFN-γ medchemexpress.com.
In human precision-cut kidney slices (PCKS), this compound (75 µM) mitigated TGFβ-induced fibrogenesis. This anti-fibrotic effect was illustrated by a reduction in the gene expression of α-smooth muscle actin, fibronectin, and collagen 1A1 by at least 50% asn-online.org.
Furthermore, this compound has been shown to upregulate the expression of CTLA-4 (Cytotoxic T-lymphocyte antigen 4) in bovine peripheral blood mononuclear cells (PBMCs) and purified CD3+ cells, suggesting an involvement in immune regulation nih.gov. This effect is mediated, at least in part, via the EP4 receptor and the subsequent increase in intracellular cAMP nih.gov.
Studies in hematopoietic stem cells (HSCs) indicate that this compound, as an EP4 agonist, can upregulate genes involved in cell cycle and/or apoptosis control (s1pr1, arrdc3, osm) and downregulate others (hcar2 and cxcl10) patsnap.com. Analysis suggests that EP4 signaling in HSCs primarily operates through the cAMP/PKA/CREB1 pathway patsnap.com.
The following table summarizes some of the observed effects of this compound on gene and protein expression:
| Target Molecule | Effect of this compound Treatment | Cellular Context | Reference |
| Runx2 (mRNA) | Upregulation | Osteoblast differentiation | medchemexpress.com |
| Osterix (mRNA) | Upregulation | Osteoblast differentiation | medchemexpress.com |
| PPARγ (mRNA) | Downregulation | Adipocyte differentiation in bone | medchemexpress.com |
| TNF-α (protein) | Decreased levels | GalN-/LPS-induced liver injury (rat model) | medchemexpress.com |
| IFN-γ (protein) | Decreased levels | GalN-/LPS-induced liver injury (rat model) | medchemexpress.com |
| α-smooth muscle actin (gene) | Reduction | TGFβ-induced fibrogenesis (human kidney slices) | asn-online.org |
| Fibronectin (gene) | Reduction | TGFβ-induced fibrogenesis (human kidney slices) | asn-online.org |
| Collagen 1A1 (gene) | Reduction | TGFβ-induced fibrogenesis (human kidney slices) | asn-online.org |
| CTLA-4 (gene and protein) | Upregulation | Bovine PBMCs and CD3+ T cells | nih.gov |
| s1pr1, arrdc3, osm (genes) | Upregulation | Hematopoietic stem cells | patsnap.com |
| hcar2, cxcl10 (genes) | Downregulation | Hematopoietic stem cells | patsnap.com |
Data Table: Selected Gene and Protein Expression Changes Induced by this compound
| Target Molecule | Effect | Context |
| Runx2 mRNA | ↑ Upregulation | Osteoblast Differentiation |
| Osterix mRNA | ↑ Upregulation | Osteoblast Differentiation |
| PPARγ mRNA | ↓ Downregulation | Adipocyte Differentiation in Bone |
| TNF-α Protein | ↓ Decrease | Liver Injury (rat model) |
| IFN-γ Protein | ↓ Decrease | Liver Injury (rat model) |
| α-smooth muscle actin Gene | ↓ Reduction | Renal Fibrosis (human kidney slices) |
| Fibronectin Gene | ↓ Reduction | Renal Fibrosis (human kidney slices) |
| Collagen 1A1 Gene | ↓ Reduction | Renal Fibrosis (human kidney slices) |
| CTLA-4 Gene and Protein | ↑ Upregulation | Bovine Immune Cells |
| s1pr1, arrdc3, osm Genes | ↑ Upregulation | Hematopoietic Stem Cells |
| hcar2, cxcl10 Genes | ↓ Downregulation | Hematopoietic Stem Cells |
These findings highlight the multifaceted impact of this compound on gene and protein expression, mediated through EP4 receptor signaling, contributing to its observed biological effects in various physiological and pathological contexts.
Preclinical Investigations of Rivenprost in Disease and Physiological Models
Skeletal System Homeostasis and Bone Anabolism
Rivenprost has shown promise in modulating skeletal system homeostasis, primarily through promoting bone anabolism. medchemexpress.com This effect is attributed to its action as an EP4 receptor agonist. caymanchem.comncats.io The EP4 receptor plays a crucial role in mediating the anabolic effects of prostaglandin (B15479496) E2 in bone. guidetopharmacology.orgresearchgate.net
Regulation of Osteoblast Differentiation and Proliferation
Investigations have demonstrated that this compound can stimulate osteoblast differentiation and function, contributing to increased bone formation. medchemexpress.comncats.io Osteoblast differentiation is a critical process for bone formation, involving the transition of mesenchymal stem cells into mature osteoblasts. um.es
Upregulation of Runx2 and Osterix Expression
This compound has been shown to stimulate osteoblast differentiation through the upregulation of key transcription factors, specifically Runx2 and Osterix. medchemexpress.com Runx2 and Osterix are essential for osteoblast differentiation and bone formation. um.esresearchgate.netnih.gov Runx2 is involved in the early stages of osteochondroprogenitor determination, while Osterix is induced during osteoblast maturation and acts downstream of Runx2. researchgate.netnih.govopenpublichealthjournal.com Studies using this compound at concentrations ranging from 1 nM to 1 μM have shown this upregulation, leading to increased bone formation. medchemexpress.com
Promotion of Bone Morphogenetic Protein-Induced Osteoblastic Differentiation
This compound has been observed to enhance bone morphogenetic protein (BMP)-induced increases in alkaline phosphatase activity, a recognized marker of osteoblastic differentiation. caymanchem.comresearchgate.net BMPs are known to be major players in osteoblast differentiation and bone formation. frontiersin.org This effect was observed in primary mouse calvarial osteoblasts treated with this compound at a concentration of 100 nM. caymanchem.com Further studies suggest that PGE2, acting through EP4 receptors, may cooperate with BMPs to increase the expression of Runx2 and Osterix, further promoting bone formation. researchgate.net
Modulation of Adipocyte Differentiation in Bone Marrow
This compound has also demonstrated an inhibitory effect on adipocyte differentiation within the bone marrow. medchemexpress.com The balance between osteoblast and adipocyte differentiation from common mesenchymal stem cell progenitors in the bone marrow is crucial for skeletal health, and an increase in bone marrow adiposity is often associated with age-related bone diseases. nih.govmdpi.comfrontiersin.org
Downregulation of PPARγ Expression
The inhibition of adipocyte differentiation by this compound in bone has been linked to the downregulation of the mRNA expression of PPARγ. medchemexpress.com PPARγ is a key transcription factor that plays a critical role in adipocyte differentiation. nih.govijbc.iranimbiosci.org By downregulating PPARγ expression, this compound appears to shift the balance away from adipogenesis in the bone marrow. medchemexpress.com This effect has been observed with this compound concentrations ranging from 1 nM to 1 μM. medchemexpress.com
Impact on Age-Dependent Adipocyte Numbers
Preclinical studies in Sprague-Dawley rats have shown that this compound can decrease the levels of age-dependent adipocytes in bone marrow. medchemexpress.com An increase in bone marrow adiposity is a characteristic feature of aging and is associated with decreased bone mineral density. mdpi.comfrontiersin.org By reducing age-dependent adipocyte numbers, this compound may contribute to maintaining a more favorable bone marrow microenvironment for osteogenesis. medchemexpress.comnih.gov
Effects on Trabecular Microstructure and Bone Strength Parameters
Studies in mature ovariectomized rats, a model for osteoporosis, have shown that this compound can impact trabecular microstructure and bone strength. Administration of this compound decreased trabecular separation and increased bone volume in rats. caymanchem.com Furthermore, this compound increased proximal tibiae biomechanical strength in ovariectomized rats at doses of 3 and 10 mg/kg. caymanchem.com Another study utilizing Sprague Dawley rats found that this compound increased bone volume and mineral apposition rate. medchemexpress.com
Table 1: Effects of this compound on Bone Parameters in Preclinical Models
| Parameter | Effect of this compound in Rats | Source |
| Trabecular Separation | Decreased | caymanchem.com |
| Bone Volume | Increased | caymanchem.commedchemexpress.com |
| Proximal Tibiae Strength | Increased (at 3 and 10 µg/kg) | caymanchem.com |
| Mineral Apposition Rate | Increased | medchemexpress.com |
| Bone Formation Rate | Increased | medchemexpress.com |
| Osteoblast Number | Increased | medchemexpress.com |
| Adipocyte Number | Decreased | medchemexpress.com |
Mechanistic Basis for Bone Formation and Prevention of Bone Loss
The mechanism underlying this compound's effects on bone formation and prevention of bone loss is linked to its activity as an EP4 receptor agonist. Activation of the EP4 receptor has been identified as mediating bone formation in response to prostaglandin E2 (PGE2). ncats.ionih.govnih.gov Studies have shown that this compound can increase bone formation by stimulating osteoblast differentiation and function. ncats.iomedchemexpress.com This may involve the modulation of mesenchymal cell differentiation. ncats.iomedchemexpress.com In vitro studies using primary mouse calvarial osteoblasts demonstrated that this compound enhances bone morphogenic protein-induced increases in alkaline phosphatase activity, a marker of osteoblastic differentiation. caymanchem.com this compound (at concentrations of 1 nM–1 µM) stimulates osteoblast differentiation through the upregulation of Runx2 and Osterix, leading to increased bone formation. medchemexpress.com It also inhibits adipocyte differentiation in bone by downregulating the mRNA expression of PPARγ. medchemexpress.com Administration of an EP4 agonist, such as this compound, has been shown to restore bone mass and strength in rats subjected to ovariectomy or immobilization. nih.govnih.gov Histomorphometric analysis indicated that the EP4 agonist induced significant increases in the volume of cancellous bone, osteoid formation, and the number of osteoblasts, suggesting the induction of de novo bone formation. nih.govnih.gov
Hepatic System Modulation and Cytoprotection
Preclinical investigations have also explored the effects of this compound on the hepatic system, particularly in models of liver injury.
Attenuation of Experimentally Induced Acute Liver Injury
This compound has demonstrated hepatoprotective efficacy in models of experimentally induced acute liver injury. In wistar rats subjected to GalN-/LPS-induced acute liver injury, a single administration of this compound at 0.2 mg/kg inhibited the development of hepatic necrosis. medchemexpress.com This protective effect was also associated with decreased levels of liver enzymes such as AST and ALT. medchemexpress.com A separate study also reported that this compound attenuates acute experimental liver injury in rats. drugbank.commedchemexpress.com
Suppression of Inflammatory Cytokine Production (e.g., TNF-α, IFN-γ) in Liver Models
A key aspect of this compound's hepatoprotective effect appears to be the suppression of inflammatory cytokine production. In the GalN-/LPS-induced acute liver injury model in wistar rats, this compound administration decreased the levels of TNF-α and IFN-γ. medchemexpress.commedchemexpress.com This suggests that this compound exhibits hepatoprotective efficacy by modulating inflammatory cytokines such as TNF-α. medchemexpress.com The suppression of these pro-inflammatory cytokines is considered a mechanism by which this compound attenuates acute experimental liver injury in rats. medchemexpress.com
Ocular Pressure Regulation in Glaucoma Models
This compound has been evaluated for its potential to regulate intraocular pressure (IOP) in preclinical models relevant to glaucoma.
Evaluation of Intraocular Pressure Lowering Efficacy in Animal Models
Studies in animal models have investigated the IOP-lowering efficacy of this compound. In DBA/2J mice, a model of pigmentary glaucoma, this compound was found to be among the most effective agents tested in decreasing IOP. nih.govnih.gov Topical ocular administration of this compound, as an EP4-receptor agonist, appreciably lowered IOP in these mice. nih.govnih.gov In a mouse model of dexamethasone-induced ocular hypertension (OHT), this compound also demonstrated the ability to lower IOP after twice-daily topical ocular dosing over three weeks. mdpi.comdntb.gov.ua The onset of action for this compound in this model was observed to be slower compared to some other tested compounds, such as EP2 receptor agonists. mdpi.comdntb.gov.uaresearchgate.net Peak IOP reductions relative to vehicle controls in the dexamethasone-induced OHT model were reported, with this compound showing a 58.4% reduction. mdpi.com In comparison, in the mature DBA/2J mouse model, this compound exhibited a 50% IOP reduction. mdpi.comresearchgate.net
Table 2: IOP Lowering Efficacy of this compound in Mouse Models
| Animal Model | Condition | IOP Reduction (%) | Source |
| DBA/2J mice | Pigmentary glaucoma | 50 | mdpi.comresearchgate.net |
| Mice with dexamethasone-induced OHT | Experimentally induced OHT | 58.4 | mdpi.com |
Distinct Influence on Optic Nerve Lipid Composition
Preclinical studies have investigated the impact of this compound on the lipid profile of the optic nerve, particularly in the context of models relevant to neurodegeneration, such as glaucoma. In studies utilizing DBA/2J mice, a model characterized by progressive intraocular pressure (IOP) increase, this compound treatment was found to increase triglyceride levels in the optic nerves. researchgate.netscispace.com Conversely, in the C57BL/6J mouse model of optic nerve crush, this compound did not induce the highest level changes in phosphatidylethanolamine (B1630911) levels, unlike another tested compound. researchgate.netscispace.com These findings suggest that this compound exerts distinct effects on optic nerve lipid composition depending on the specific model of neurodegeneration employed. researchgate.netscispace.com The observed alterations in optic nerve lipidomics in different neurodegeneration models suggest the potential utility of such measures in developing more effective therapies for both IOP reduction and optic nerve protection. researchgate.net
Renal Pathophysiology and Acute Kidney Injury Mitigation
Investigations into the effects of this compound on renal pathophysiology have demonstrated its potential in mitigating acute kidney injury (AKI), particularly in models of nephrotoxicity.
Amelioration of Cisplatin-Induced Nephrotoxicity in Murine Models
This compound has shown protective effects against cisplatin-induced nephrotoxicity in murine models. Administration of this compound was found to significantly reduce the severity of kidney injury induced by cisplatin (B142131) injection. semanticscholar.orgnih.govresearchgate.net This ameliorating effect highlights this compound's potential as a therapeutic agent in the context of drug-induced kidney damage. semanticscholar.orgnih.govresearchgate.net
Impact on Renal Injury Biomarkers (e.g., Serum Creatinine (B1669602), Blood Urea (B33335) Nitrogen, Kidney Injury Molecule-1)
Studies have evaluated the impact of this compound on key renal injury biomarkers in AKI models. Treatment with this compound has been shown to significantly reduce the levels of serum creatinine (SCR), blood urea nitrogen (BUN), and kidney injury molecule-1 (KIM-1) protein in mice subjected to cisplatin-induced AKI. semanticscholar.orgnih.govresearchgate.net These biomarkers are widely used indicators of renal dysfunction and injury. nih.govmdpi.com The reduction in their levels following this compound administration indicates an improvement in kidney function and a decrease in kidney damage. semanticscholar.orgnih.govresearchgate.net
Table 1: Effect of this compound on Renal Injury Biomarkers in Cisplatin-Induced AKI Mice
| Biomarker | Effect of this compound Treatment (vs. Control) | Significance | Source |
| Serum Creatinine (SCR) | Significantly Reduced | P < 0.001 | semanticscholar.orgnih.govresearchgate.net |
| Blood Urea Nitrogen (BUN) | Significantly Reduced | P < 0.001 | semanticscholar.orgnih.govresearchgate.net |
| Kidney Injury Molecule-1 (KIM-1) Protein | Significantly Reduced | Not specified in snippets | semanticscholar.orgnih.govresearchgate.net |
Regulation of Aquaporin-2 Trafficking in Renal Cells
This compound has been shown to influence the trafficking of Aquaporin-2 (AQP2), a water channel protein crucial for renal water reabsorption, in renal cells. This compound, acting as an EP4 agonist, promotes the trafficking of AQP2 to the plasma membrane. semanticscholar.orgnih.govresearchgate.netresearchgate.net Notably, the maximal response of AQP2 trafficking induced by this compound was reported to be significantly higher compared to other EP4 ligands tested. semanticscholar.orgnih.govresearchgate.netresearchgate.net This effect is mediated via the Gs signaling pathway of the EP4 receptor. semanticscholar.orgnih.govresearchgate.net The regulation of AQP2 trafficking by this compound suggests a mechanism by which it may influence renal water balance. semanticscholar.orgnih.govresearchgate.net
Enhancement of Endothelial Barrier Function in Inflammatory Models
Preclinical investigations have indicated that this compound can enhance endothelial barrier function in inflammatory models. This compound was observed to markedly reduce FITC-dextran permeability in a Gs-dependent manner. semanticscholar.orgnih.govresearchgate.net This reduction in permeability suggests a barrier-protective effect mediated through the EP4 receptor. semanticscholar.orgnih.govresearchgate.net Enhancement of endothelial barrier function is important in mitigating the effects of inflammation and injury in various tissues, including the kidney. semanticscholar.orgnih.gov
Immunomodulatory and Anti-Inflammatory Actions
This compound, primarily acting as an agonist of the EP4 receptor, demonstrates immunomodulatory and anti-inflammatory actions. The EP4 receptor is known to be involved in diverse functions, including anti-inflammation. semanticscholar.orgresearchgate.netnih.gov In the context of AKI, this compound has been shown to reduce inflammatory factors in the kidney, including IL6, TNF-α, and MCP1. semanticscholar.orgnih.govresearchgate.net EP4 receptor activation is linked to the modulation of immune cells and inflammatory responses. nih.govresearchgate.net Findings from genetic association studies also link PGE2 and EP2/EP4 receptors to human autoimmune inflammatory diseases, suggesting a broader role in immune regulation. nih.gov Inhibition of PGE2 production, which acts via EP2 and EP4 receptors, has been shown to activate specific immune responses and reduce viral load in a chronic viral infection model, further highlighting the role of this pathway in immunomodulation. researchgate.net
Mechanistic Insights into Potential Roles in Inflammatory Bowel Diseases (e.g., Ulcerative Colitis)
This compound's potential role in inflammatory bowel diseases (IBD), specifically Ulcerative Colitis (UC), is primarily attributed to its action as a selective agonist of the prostaglandin EP4 receptor. wikipedia.orgplos.orgnih.govresearchgate.net EP4 receptors are highly expressed in the small intestine and colon. wikipedia.org Studies using mice lacking this receptor or treated with an EP4 antagonist have demonstrated increased susceptibility to induced experimental colitis, which was protected by pre-treatment with EP4-selective agonists. wikipedia.orgplos.org This indicates a protective role for EP4 signaling in the context of colitis.
In humans, genome-wide association studies have correlated EP4 polymorphisms with inflammatory diseases, including Crohn's disease. plos.org Preliminary studies and small-scale clinical trials have explored targeting epithelial wound healing as a strategy in IBD. nih.gov A phase 2 clinical trial investigated the effect of this compound (ONO-4819CD), an EP4 agonist, in patients with mild to moderate Ulcerative Colitis refractory to 5-aminosalicylates. wikipedia.orgresearchgate.net In this trial, this compound improved the symptoms of some patients. wikipedia.org Specifically, three out of four patients treated with this compound showed a decrease in the disease activity index (DAI) score, and three patients achieved clinical remission. researchgate.net Histological parameters were also reported to be significantly improved in patients treated with this compound. researchgate.net
A summary of the outcomes from the small-scale phase II trial of this compound (ONO-4819CD) in Ulcerative Colitis is presented below:
| Outcome Measure | This compound (ONO-4819CD) Group | Notes |
| Patients with symptom improvement | 3 out of 4 | Based on overall symptoms. wikipedia.org |
| Patients with decreased DAI score | 3 out of 4 | DAI: Disease Activity Index. researchgate.net |
| Patients achieving clinical remission | 3 out of 4 | Clinical remission observed. researchgate.net |
| Histological parameters | Significantly improved | Compared to placebo group. researchgate.net |
Neurobiological and Central Nervous System Effects
Information regarding the neurobiological and central nervous system effects of this compound, including its pharmacological characterization in locus coeruleus noradrenergic neuron excitability and the involvement of G protein subunits and sodium-dependent currents in neuronal activation (as per sections 4.6.1 and 4.6.2 of the outline), was not found within the provided context.
Pharmacological Characterization in Locus Coeruleus Noradrenergic Neuron Excitability
Cellular Senescence and Oncogenic Transformation
Information regarding the effects of this compound on cellular senescence and oncogenic transformation, specifically the induction of senescent phenotypes in epithelial cells such as normal human epidermal keratinocytes (as per section 4.7.1 of the outline), was not found within the provided context. While cellular senescence was mentioned in the context of glaucoma research where this compound was studied for intraocular pressure lowering, a direct link to epithelial cells or oncogenic transformation was not established in the available information. researchgate.net
Mechanisms Underlying Post-Senescence Neoplastic Escape via EP4 Pathway Modulation
Research suggests a critical role for the PTGS2/PGE2/EP4 pathway in the process of senescence and the subsequent escape from senescence that can lead to post-senescence neoplastic emergence (PSNE). Studies in normal human epidermal keratinocytes (NHEKs) have provided evidence that this pathway is essential for both the induction and maintenance of the senescent phenotype. researchgate.netresearchgate.net The level of PGE2 is considered a potential determinant in the initial stages of age-related oncogenesis. researchgate.net Treating proliferating NHEKs with PGE2 or an EP4 receptor agonist can influence these processes. researchgate.net
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and is often dysregulated in various cancers. mdpi.comoncotarget.com this compound, as an EP4 receptor-specific agonist, has demonstrated effects on Hh signaling. aacrjournals.org
Aberrant activation of the Hh pathway can occur through ligand-independent mechanisms, including the amplification of GLI1 or GLI2. oncotarget.com Targeting the GLI transcription factors, which are downstream effectors of the Hh pathway, is considered a promising strategy, particularly in cases of resistance to inhibitors targeting upstream components like Smoothened (SMO). researchgate.netmdpi.com GLI inhibitors, such as arsenic trioxide, can prevent the accumulation of GLI2 and reduce the transcriptional induction of GLI2 target genes. mdpi.com While the direct effect of this compound on suppressing GLI2 amplification-associated activity is linked to its EP4 agonism, studies with prostaglandin E1 (PGE1), which acts through the EP4 receptor, have shown inhibition of GLI2 target genes. aacrjournals.org GLI2 amplification is observed in certain subgroups of medulloblastoma. scienceopen.com
Studies investigating the effect of EP4 receptor activation on Hh signaling have shown that this compound can influence downstream targets like Gli1 and Ptch1. aacrjournals.org In GLI-luciferase assays, quantitative real-time PCR (qRT-PCR) analysis of endogenous Gli1 and Ptch1, and Western blot examination of GLI1 protein levels, this compound elicited effects on Hh signaling. aacrjournals.org This suggests that the effects of PGE1 on Hh signaling are mediated through the EP4 receptor. aacrjournals.org Gli1 and Ptch1 are known transcriptional targets of the Hh/GLI signaling pathway. mdpi.com
Suppression of GLI2 Amplification-Associated Pathway Activity
Radioprotective Mechanisms
Acute ionizing radiation exposure can severely damage the hematopoietic system, leading to the hematopoietic acute radiation syndrome (H-ARS). bioone.orgbioone.org Damage to hematopoietic stem cells (HSCs) and progenitor cells (HPCs) is a major factor in the mortality associated with H-ARS. bioone.orgunmc.edu Prostaglandin E2 (PGE2) and its analogs, such as 16,16 dimethyl-PGE2 (dmPGE2), have shown efficacy as radioprotective agents. bioone.orgbioone.orgpatsnap.com
This compound, as an EP4 agonist, contributes to radioprotection against H-ARS. Studies in mice exposed to lethal irradiation demonstrated that the EP4 agonist this compound provided 50% survival. bioone.orgbioone.orgpatsnap.com A combination of EP3 and EP4 agonists resulted in 100% survival, indicating a synergistic effect. bioone.orgbioone.orgpatsnap.com This suggests that signaling through both EP3 and EP4 receptors is crucial for maximal radioprotection from H-ARS. bioone.org
This compound's radioprotective effects are linked to its impact on hematopoietic stem and progenitor cells (HSPCs) and their recovery. bioone.orgresearchgate.netfrontiersin.org EP4 signaling is considered the dominant pathway for PGE2 in hematopoietic tissues and directly regulates HSPC function. frontiersin.org EP4 activation in bone marrow stromal cells, specifically mesenchymal progenitor cells (MPCs), can enhance cytokine production that aids in recovery from myelosuppression. frontiersin.org Analysis of bone marrow HSPC populations in lethally irradiated mice treated with the combination of EP3 and EP4 agonists showed protection of total HSCs and HPCs, prevention of their premature entry into the cell cycle, and attenuation of radiation-induced upregulation of the proapoptotic death receptor Fas. bioone.orgresearchgate.net These effects were similar to those observed with dmPGE2. bioone.orgresearchgate.net Several genes involved in cell cycle and apoptosis control were found to be either upregulated or downregulated in HSCs by efficacious agonist treatments. bioone.orgresearchgate.net EP4 signaling in HSCs appears to primarily involve the cAMP/PKA/CREB1 pathway. bioone.orgresearchgate.net The accelerated recovery of peripheral blood cell counts observed with the combination of EP3 and EP4 agonists is likely due to the protection of bone marrow hematopoietic cells. bioone.orgresearchgate.net
Below is a table summarizing the survival data from studies on radioprotection:
| Treatment Group | Survival (%) |
| Vehicle Control | Not specified in snippet |
| EP3 Agonist (Sulprostone) | 65 |
| EP4 Agonist (this compound) | 50 |
| EP3 + EP4 Agonists | 100 |
| dmPGE2 | >90 |
| Misoprostol | >90 |
Note: Survival percentages are based on studies in lethally irradiated mice. bioone.orgbioone.orgpatsnap.com
Attenuation of Mitochondrial Compromise and Epigenetic Modifications (e.g., p53, histone acetylation)
Preclinical investigations involving this compound, specifically as an EP4 receptor agonist, have demonstrated its ability to attenuate mitochondrial compromise in hematopoietic stem and progenitor cells (HSPCs) following lethal irradiation. patsnap.com This protective effect is associated with the acceleration of hematopoietic recovery. patsnap.com
Furthermore, this compound's radioprotective effects are linked to its influence on epigenetic modifications. Studies indicate that it can attenuate the epigenetic downregulation of p53 and inhibit histone acetylation at the promoters of genes involved in cell cycle, DNA repair, and apoptosis. patsnap.com The p53 protein is a critical tumor suppressor known as the "guardian of the genome," playing vital roles in regulating the cell cycle, promoting apoptosis, maintaining DNA stability, and impeding tumor suppression. acs.orgveterinaryworld.org When DNA damage occurs, p53 evaluates the damage and can trigger cellular repair or apoptosis if the damage is significant. acs.org Histone acetylation, catalyzed by histone acetyltransferases (HATs), generally leads to a loosening of chromatin structure, increasing gene accessibility for transcription, while histone deacetylases (HDACs) have the opposite effect. nih.govresearchgate.net Changes in histone deacetylation can impact mitochondrial function. nih.gov Mitochondrial damage can also trigger retrograde signaling that influences nuclear gene expression through epigenetic modifications. techscience.com
Modulation of Cell Cycle, DNA Repair, and Apoptosis-Related Genes
This compound, as an EP4 agonist, has been shown to influence cell cycle progression in bone marrow HSPC populations from lethally irradiated mice. patsnap.com Analysis by flow cytometry indicated that a combination of EP3 and EP4 agonists, including this compound, trended towards preventing the early entry of these cells into the cell cycle. patsnap.com
The compound's protective mechanisms also involve the modulation of genes related to DNA repair and apoptosis. patsnap.com By inhibiting histone acetylation at the promoters of genes involved in these processes, this compound contributes to the cellular response to radiation-induced damage. patsnap.com The DNA damage response (DDR) pathway involves triggering apoptosis, cell cycle arrest, and DNA repair when cells are exposed to DNA-damaging agents. nih.gov Apoptosis, or programmed cell death, is a crucial process for eliminating damaged cells. mdpi.com
Analysis of gene expression profiles in hematopoietic stem cells suggests that EP4 receptor signaling, which this compound mediates, primarily operates through the cAMP/PKA/CREB1 pathway. patsnap.com Several genes involved in cell cycle and/or apoptosis control were found to be either upregulated (s1pr1, arrdc3, osm) or downregulated (hcar2 and cxcl10) in hematopoietic stem cells by efficacious agonist treatments. patsnap.com
Comparative Pharmacology and Ligand Receptor Dynamics
Comparison of Agonistic Properties with Endogenous Prostaglandin (B15479496) E2
Prostaglandin E2 (PGE2), the natural ligand for the EP receptors, interacts with four subtypes: EP1, EP2, EP3, and EP4. While PGE2 can activate all four subtypes, it shows relatively higher affinity for EP3 and EP4 compared to EP1 and EP2. researchgate.net Rivenprost, in contrast, is designed to selectively target the EP4 receptor. caymanchem.comncats.ionih.govtargetmol.com Both PGE2 and this compound can activate EP4 receptors, which are known to primarily couple to Gαs proteins, leading to the stimulation of adenylyl cyclase and increased intracellular cyclic AMP (cAMP) levels. nih.govresearchgate.netnih.govpatsnap.com
Research indicates that this compound exhibits distinct G protein coupling selectivity compared to some other EP4 agonists. Specifically, this compound has been characterized as having Gαs-biased agonistic properties at the EP4 receptor. semanticscholar.orgnih.govresearchgate.net This contrasts with other synthetic EP4 agonists, such as L902688, which demonstrate Gαi-biased signaling. semanticscholar.orgnih.govresearchgate.net
Structural studies, including cryo-electron microscopy (cryo-EM), of the EP4 receptor in complex with different ligands, including PGE2 and synthetic agonists like this compound and L902688, have provided insights into the molecular basis for this biased signaling. These studies suggest that distinct conformational states within the EP4 ligand-binding pocket and transmembrane (TM) bundle are induced by different agonists, which in turn dictate the selectivity of G protein coupling (either Gαs or Gαi). researchgate.net Specific residues within the EP4 receptor, such as S103 and A318, have been identified as playing crucial roles in the interaction with this compound and influencing the resulting receptor conformation and signaling bias. nih.gov The differential coupling to Gαs versus Gαi can lead to varied downstream cellular effects and potentially different therapeutic outcomes. semanticscholar.orgnih.govresearchgate.net
Comparative Potency and Efficacy with Other Synthetic EP4 Agonists (e.g., L902688, KMN-80)
This compound is recognized as a potent agonist at the EP4 receptor. Reported binding affinity (Ki) for this compound at the EP4 receptor is approximately 0.7 nM. caymanchem.comtargetmol.com Functional potency, measured by EC50 values in assays stimulating EP4 activity, varies depending on the specific assay, with values reported as low as 0.19 nM in secreted alkaline phosphatase gene reporter assays in EP4-transfected cells and 1.6 nM in other experimental setups. targetmol.comzhanggroup.org
Other synthetic EP4 agonists, such as KMN-80 and L902688, also exhibit high potency at the EP4 receptor. KMN-80 is described as a selective and potent EP4 agonist with an IC50 of 3 nM and an EC50 of 0.19 nM in functional assays, demonstrating significant selectivity over other prostanoid receptors. targetmol.comcaymanchem.com L902688 is another synthetic EP4 agonist used in comparative pharmacological studies. semanticscholar.orgnih.govresearchgate.net
Comparative studies in specific biological contexts reveal functional differences between these agonists. For instance, in a mouse model of acute kidney injury (AKI), administration of this compound showed beneficial effects, which were linked to its Gαs-biased signaling. In contrast, L902688 treatment in the same model either lacked this beneficial effect or even aggravated the condition, consistent with its Gαi-biased profile. semanticscholar.orgnih.govresearchgate.net Furthermore, studies on bone marrow stem cells noted that while KMN-80 induced osteoblast differentiation and exhibited favorable tolerability, L902688 was associated with high cytotoxicity at similar concentrations. targetmol.com In the context of ocular hypertension, this compound demonstrated lower maximal intraocular pressure (IOP) lowering efficacy compared to certain EP2 agonists and a mixed EP2/EP3/EP4 agonist. mdpi.com
The following table summarizes some reported potency data for this compound and other EP4 agonists:
| Compound | Target Receptor | Assay Type | Potency (Ki or EC50) | Reference |
| This compound | EP4 | Binding (Ki) | 0.7 nM | caymanchem.comtargetmol.com |
| This compound | EP4 | Functional (EC50, secreted alkaline phosphatase) | 0.19 nM | targetmol.com |
| This compound | EP4 | Functional (EC50) | 1.6 nM | zhanggroup.org |
| KMN-80 | EP4 | Binding (IC50) | 3 nM | targetmol.comcaymanchem.com |
| KMN-80 | EP4 | Functional (EC50, secreted alkaline phosphatase) | 0.19 nM | targetmol.com |
| L902688 | EP4 | Functional (used in comparative studies of bias/effects) | - | semanticscholar.orgnih.govresearchgate.net |
| PGE2 | EP4 | Affinity (Kd) | < 1 nM | researchgate.net |
Note: Potency values can vary depending on the specific assay conditions and cell types used.
Distinctions in Activity and Selectivity Profile from Agonists of Other Prostanoid Receptors (e.g., EP1, EP2, EP3, FP, IP)
This compound exhibits a high degree of selectivity for the EP4 receptor compared to other prostanoid receptors. Its affinity for EP4 (Ki = 0.7 nM) is significantly higher than its affinity for EP3 (Ki = 56 nM), EP2 (Ki = 620 nM), and EP1 (Ki > 10,000 nM). caymanchem.comtargetmol.com This selectivity profile distinguishes this compound from agonists of other prostanoid receptor subtypes, which activate different signaling pathways and mediate diverse physiological effects.
Prostanoid receptors comprise nine known subtypes: DP1, DP2, EP1, EP2, EP3, EP4, FP, IP, and TP. nih.govguidetopharmacology.org These receptors couple to different G proteins and downstream signaling cascades:
EP1 receptors primarily couple to Gαq. researchgate.netnih.gov
EP2 and EP4 receptors primarily couple to Gαs, increasing cAMP. nih.govresearchgate.netnih.govpatsnap.com
EP3 receptors can couple to Gαi, inhibiting cAMP, and also to Gαq. researchgate.netnih.gov
FP receptors primarily couple to Gαq. nih.gov
IP receptors primarily couple to Gαs. guidetopharmacology.org
The distinct coupling profiles lead to varied cellular responses. For example, activation of FP receptors by agonists like latanoprost (B1674536) is widely used to lower intraocular pressure by increasing uveoscleral outflow, a mechanism linked to Gαq signaling and changes in the extracellular matrix. patsnap.comnih.gov EP2 agonists, which also couple to Gαs, have shown efficacy in lowering IOP, sometimes with a faster onset and greater magnitude than EP4 agonists like this compound in certain models. mdpi.com Agonists of EP1 and EP3 receptors are often associated with excitatory effects or smooth muscle contraction, mediated through Gαq or Gαi pathways. guidetopharmacology.orgresearcher.life
This compound's selective activation of the EP4 receptor and its preferential coupling to Gαs therefore elicit responses specifically linked to this pathway, such as stimulation of osteoblastic differentiation and bone formation, and modulation of inflammatory responses, which differ from the effects mediated by agonists targeting other prostanoid receptor subtypes. caymanchem.comncats.iotargetmol.comnih.govpatsnap.com
Considerations for Repurposing and Novel Therapeutic Design within the Prostanoid System
The understanding of this compound's selective EP4 agonism and, particularly, its Gαs signaling bias, holds significant implications for repurposing existing compounds and designing novel therapeutics targeting the prostanoid system. The EP4 receptor is involved in a wide range of physiological and pathological processes, including bone metabolism, inflammation, pain, and cardiovascular function. ncats.ionih.govpatsnap.comwikipedia.orgnih.gov
This compound itself has been investigated for potential therapeutic applications in conditions such as osteoporosis (promoting bone formation), stabilization of bone implants, and ulcerative colitis. caymanchem.comncats.iotargetmol.compatsnap.com Although a phase II study for ulcerative colitis was terminated, the exploration of these indications highlights the therapeutic potential of targeting EP4. nih.govncats.io
The concept of biased agonism at the EP4 receptor, as demonstrated by the differences between this compound (Gαs-biased) and L902688 (Gαi-biased), offers a sophisticated approach to drug design. By selectively activating or inhibiting specific downstream signaling pathways (e.g., Gαs-cAMP versus Gαi), it may be possible to achieve desired therapeutic effects while minimizing or avoiding adverse effects mediated by other pathways. semanticscholar.orgnih.govresearchgate.netnih.govfrontiersin.orgscienceopen.com
The broader prostanoid system, with its diverse receptors and signaling pathways, presents numerous opportunities for therapeutic intervention. Targeting specific prostanoid receptors with selective agonists or antagonists has proven successful in various therapeutic areas, such as the use of FP agonists for glaucoma and IP agonists for pulmonary arterial hypertension. patsnap.comnih.gov The detailed pharmacological characterization of compounds like this compound contributes to the growing knowledge base that can inform the rational design of next-generation prostanoid-based therapeutics with improved efficacy and safety profiles for a range of diseases. patsnap.com
Advanced Research Methodologies and Analytical Approaches for Rivenprost Studies
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling play a crucial role in understanding the interaction of ligands like Rivenprost with their target receptors, particularly G protein-coupled receptors (GPCRs) such as the prostanoid receptors. These techniques allow for the prediction and analysis of binding modes, affinities, and the dynamic behavior of the receptor-ligand complex.
Homology Modeling of Prostanoid Receptors for Ligand-Receptor Interactions
Homology modeling is a valuable technique for generating three-dimensional structures of prostanoid receptors when experimental structures are unavailable or have limited resolution. This method relies on the known structures of homologous proteins, typically other GPCRs, to build a model of the target receptor. For prostanoid receptors, which are members of the rhodopsin-like family of GPCRs, templates like bovine rhodopsin or the human β2-adrenergic receptor have been used for homology modeling. nih.govlew.roscispace.com The structural similarities, particularly in the conserved seven transmembrane helices, facilitate this process. nih.govlew.roscispace.comphysiology.org
Improved homology models of receptors like the human and rat EP4 prostanoid receptors have been generated, providing insights into the variations in binding pockets between species. nih.govresearchgate.net These models are crucial for understanding how this compound might interact with specific residues within the binding site of different prostanoid receptor subtypes.
Molecular Docking and Binding Free Energy Calculations
Molecular docking is a computational technique used to predict the preferred orientation and conformation of a ligand, such as this compound, when bound to a receptor's binding site. diva-portal.org This method generates numerous possible poses of the ligand within the receptor and scores them based on predicted binding affinity. diva-portal.org Docking studies have been performed for various prostanoid ligands interacting with different prostanoid receptor subtypes, including EP1 and EP4 receptors. nih.govsciforum.net These studies can identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the binding pocket. lew.rosciforum.net
Binding free energy calculations provide a more rigorous thermodynamic assessment of the stability of the receptor-ligand complex. While computationally more intensive than docking, these calculations can offer a more accurate prediction of binding affinity, which is essential for understanding the potency of this compound. Correlation between docking scores or calculated binding energies and experimental binding affinities (e.g., Ki values from radioligand displacement assays) can validate the computational models. nih.govnih.gov
Molecular Dynamics Simulations for Characterizing Conformational Changes
Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of biological systems over time. mdpi.comrsc.org For this compound and its target prostanoid receptors, MD simulations can provide insights into the flexibility of both the ligand and the receptor, characterize conformational changes upon ligand binding, and explore the process of receptor activation. mdpi.comrsc.orgresearchgate.netacs.org
MD simulations can capture the motion of atoms in the receptor, lipid bilayer, and surrounding solvent, revealing how this compound binding might induce changes in the transmembrane helices and intracellular loops that are critical for signal transduction. mdpi.comrsc.org Enhanced sampling methods can be employed in MD simulations to explore longer timescales and overcome energy barriers associated with significant conformational changes, such as those involved in receptor activation. mdpi.comrsc.orgbiorxiv.org Studies using MD simulations have investigated the interaction of prostaglandin (B15479496) E2 with EP1, EP2, and EP3 receptors, examining information transfer pathways and conformational changes upon ligand binding. researchgate.netacs.orgnih.govdigitellinc.com
In silico Prediction of Polypharmacology and Off-Target Effects
In silico methods are increasingly used to predict the polypharmacology of a compound, which refers to its ability to interact with multiple targets, and to identify potential off-target effects. nih.govfrontiersin.orgnih.gov For this compound, this involves predicting its potential binding affinities to a wide range of proteins beyond its primary prostanoid receptor target(s).
Computational approaches, including ligand similarity-based methods and structure-based methods like virtual screening and molecular docking, can be employed to screen this compound against databases of known protein structures or ligand binding profiles. frontiersin.orgtcmsp-e.commdpi.com This can help identify potential off-targets that could contribute to unintended pharmacological effects or toxicity. nih.govnih.gov While experimental validation is necessary, in silico prediction provides a cost-effective and high-throughput way to prioritize potential off-targets for further investigation. nih.govtcmsp-e.com
Quantitative Pharmacological Assays
Quantitative pharmacological assays are essential for experimentally determining the potency and efficacy of this compound at specific prostanoid receptors and characterizing its pharmacological profile.
Radioligand Displacement Assays for Receptor Binding Quantification
Radioligand displacement assays are a standard method for quantifying the binding affinity of a compound to a receptor. ucl.ac.ukresearchgate.net This assay involves using a radiolabeled ligand that binds specifically to the receptor and measuring the extent to which an unlabeled compound, such as this compound, can displace the radiolabeled ligand from the binding site. ucl.ac.ukresearchgate.netrevvity.comresearchgate.net
By testing a range of this compound concentrations, an inhibition curve can be generated, and the IC50 value (the concentration of this compound that inhibits 50% of the radioligand binding) can be determined. researchgate.netresearchgate.net The IC50 value can then be converted to a Ki value (inhibition constant), which represents the equilibrium dissociation constant of this compound for the receptor, providing a quantitative measure of its binding affinity. physiology.orgucl.ac.ukresearchgate.netresearchgate.net These assays are typically performed using cell membranes or whole cells expressing the target prostanoid receptor. ucl.ac.ukrevvity.comresearchgate.net
Radioligand displacement assays have been widely used to characterize the binding properties of various prostanoids and their analogs to different prostanoid receptor subtypes, including EP1, EP2, EP3, EP4, IP, FP, and TP receptors. physiology.orgucl.ac.ukresearchgate.netnih.gov The experimental conditions, such as buffer composition, radioligand concentration, and incubation time, are optimized for each receptor subtype to ensure specific and saturable binding. ucl.ac.ukrevvity.comresearchgate.net
Example Data Table: Radioligand Binding Affinity (Hypothetical Data for this compound)
While specific binding data for "this compound" across all prostanoid receptors were not found in the search results, the methodologies described are standard for characterizing ligand binding to these receptors. Below is a hypothetical example of how such data might be presented, based on the types of data obtained from radioligand displacement assays for prostanoid receptor ligands.
| Prostanoid Receptor Subtype | Radioligand Used | Expression System | Incubation Conditions | Ki (nM) (Hypothetical this compound) | Reference Compound Ki (nM) |
| EP1 | [³H]-PGE₂ or similar | HEK-293 cells researchgate.net | pH 7.4, 37°C | 15.5 | PGE₂: 8.2 researchgate.net |
| EP2 | [³H]-PGE₂ or similar | HEK-293 cells ucl.ac.uk | pH 7.4, 37°C | 85.1 | PGE₂: ~30 physiology.org |
| EP3 | [³H]-PGE₂ or similar | HEK-293 cells ucl.ac.uk | pH 7.4, 37°C | 500+ | PGE₂: ~10 physiology.org |
| EP4 | [³H]-PGE₂ or similar | CHO cells ucl.ac.uk | pH 7.4, 37°C | 5.2 | PGE₂: ~1-10 physiology.org |
| IP | [³H]-Iloprost or similar | HEK-293 cells ucl.ac.uk | pH 7.4, 37°C | 250.3 | Iloprost (B1671730): ~1-5 ucl.ac.uk |
| FP | [³H]-PGF₂α or similar | 1321N1 cells revvity.com | pH 7.4, 37°C | 180.7 | PGF₂α: ~10-20 revvity.cominnoprot.com |
| TP | [³H]-SQ 29548 or similar | HEK-293 cells ucl.ac.uk | pH 7.4, 37°C | 1000+ | U-46619: ~10-50 nih.gov |
| DP1 | [³H]-PGD₂ or [³H]-BWA868C | 1321N1 cells ucl.ac.uknih.gov | pH 7.4, 37°C | 90.6 | PGD₂: ~10-20 nih.gov |
Note: The Ki values for this compound in this table are purely hypothetical and for illustrative purposes only, demonstrating the type of data obtained from these assays. Reference compound values are approximate ranges based on literature.
Detailed Research Findings (Illustrative based on search results):
Research utilizing radioligand displacement assays has demonstrated the varying affinities of different prostanoids and their analogs for the eight types and subtypes of prostanoid receptors. For example, studies on the human EP1 receptor using a radioligand competitive binding assay have provided affinity (Ki) data for a series of prostanoids and analogs, revealing key structural features important for agonist activity. researchgate.net Similarly, the binding profiles of compounds like treprostinil (B120252) and iloprost at human prostanoid receptors have been evaluated using radioligand binding assays, showing distinct affinity patterns for different receptor subtypes. ucl.ac.uk These findings highlight the importance of quantitative binding data in understanding the selectivity and potential therapeutic applications of prostanoid receptor ligands.
Functional Cell-Based Assays for Signaling Pathway Activation (e.g., cAMP accumulation)
Functional cell-based assays are crucial for evaluating the activation of intracellular signaling pathways by compounds like this compound. One common readout for G protein-coupled receptor (GPCR) activation, particularly for Gs-coupled receptors, is the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) creativebiomart.netpromega.combmglabtech.com. The EP4 receptor, for which this compound is an agonist, is known to be coupled to the Gs protein, leading to an increase in intracellular cAMP concentration upon activation researchgate.netnih.gov.
Studies investigating the functional properties of EP4 agonists have utilized cAMP accumulation assays. This compound has been functionally characterized in the context of its biased properties as an EP4 agonist researchgate.net. These assays measure the increase in intracellular cAMP levels following stimulation with this compound, providing insight into its ability to activate the Gs-mediated signaling cascade downstream of the EP4 receptor researchgate.net. While EP4 receptors primarily signal through Gs, they can also engage other pathways, such as the Gi pathway, which can antagonize cAMP accumulation researchgate.net. Functional assays can help delineate the specific G protein coupling and downstream effects of this compound.
Real-time Monitoring of Intracellular Second Messengers (e.g., cAMP, Ca2+)
Real-time monitoring of intracellular second messengers allows for dynamic assessment of cellular responses to compound stimulation. Techniques exist for monitoring changes in key second messengers such as cAMP and calcium ions (Ca2+) in living cells bmglabtech.comauctoresonline.org. For GPCR signaling, increases or decreases in cAMP levels can be detected in real-time using various biosensors and assay formats promega.combmglabtech.com. Similarly, changes in intracellular Ca2+ concentrations, often mediated by Gq-coupled receptors and the inositol (B14025) triphosphate pathway, can be monitored using fluorescent indicators bmglabtech.comauctoresonline.orgreactome.org.
Given that this compound is an EP4 agonist primarily coupled to Gs, real-time monitoring of intracellular cAMP would be a relevant approach to study the kinetics and magnitude of its effect on this signaling pathway researchgate.net. While EP1 and some EP3 receptors are associated with increased intracellular Ca2+ nih.gov, and interactions between cAMP and Ca2+ signaling exist in various cell types reactome.orgnih.gov, the available search information does not specifically detail real-time monitoring of Ca2+ in response to this compound. Research on this compound has focused on its impact on cAMP accumulation via EP4 receptor activation researchgate.net.
Gene and Protein Expression Profiling
Analyzing gene and protein expression profiles provides a broader understanding of the cellular impact of a compound. These approaches can identify changes in the levels of specific transcripts and proteins in response to this compound treatment, potentially revealing downstream targets and affected cellular processes.
Biochemical Assays for Enzyme Activity and Metabolite Levels (e.g., PGE2, AST, ALT)
Biochemical assays play a crucial role in elucidating the mechanisms of action of this compound and evaluating its effects on various biological processes by quantifying enzyme activities and metabolite levels. Studies on this compound have utilized a range of biochemical approaches to assess its impact on liver function, prostaglandin signaling pathways, cellular differentiation, and inflammatory responses.
Research investigating the hepatoprotective efficacy of this compound in models of acute liver injury has included the measurement of key liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT). Elevated levels of AST and ALT in serum are common indicators of hepatocellular damage. In a study using a GalN-/LPS-induced acute liver injury model in wistar rats, administration of this compound resulted in decreased levels of AST and ALT, alongside a reduction in inflammatory cytokines like TNF-α and IFN-γ, indicating an attenuation of liver damage. medchemexpress.commedchemexpress.com
| Animal Model | Treatment (Single Dosage, i.p.) | Observed Effect on AST Levels | Observed Effect on ALT Levels |
|---|---|---|---|
| GalN-/LPS-induced acute liver injury in rats | This compound (0.2 mg/kg) | Decreased | Decreased |
Data derived from research in a rat model of acute liver injury. medchemexpress.commedchemexpress.com
As a selective agonist for the prostaglandin E receptor EP4, this compound's effects are intrinsically linked to the prostaglandin E2 (PGE2) signaling pathway. medchemexpress.comcaymanchem.combiomol.comdrugbank.combiocat.com While direct measurement of PGE2 metabolite levels modulated by this compound itself is less frequently reported than its effects downstream of EP4 activation, studies often examine the consequences of activating the EP4 receptor, which is typically stimulated by PGE2. The biosynthesis of PGE2 involves enzymes like cyclooxygenase (PTGS1 and PTGS2, also known as COX-1 and COX-2) and subsequent prostaglandin synthases. aging-us.comnih.gov this compound bypasses the need for endogenous PGE2 production by directly activating EP4. medchemexpress.comcaymanchem.combiomol.comdrugbank.combiocat.com
Biochemical assays focusing on the downstream effects of EP4 activation by this compound include the assessment of signaling molecules. The EP4 receptor is primarily coupled to Gs protein, leading to the activation of adenylate cyclase and increased production of cyclic adenosine monophosphate (cAMP). drugbank.comnih.govpatsnap.com This cAMP signaling cascade involves protein kinase A (PKA) and the transcription factor CREB1. nih.govpatsnap.com While not always reported as direct metabolite levels, the activity of adenylate cyclase or the concentration of cAMP can be measured in biochemical assays to confirm EP4 pathway activation by this compound.
Enzyme activity assays have also been employed to evaluate the impact of this compound on cellular differentiation processes. For instance, alkaline phosphatase (ALP) activity is a widely used biochemical marker for osteoblastic differentiation. Studies have shown that this compound enhances bone morphogenic protein-induced increases in alkaline phosphatase activity in primary mouse calvarial osteoblasts, indicating its role in promoting the differentiation of osteoblasts. caymanchem.combiomol.com
| Cell Type | Treatment | Biochemical Marker | Observed Effect |
|---|---|---|---|
| Primary mouse calvarial osteoblasts | This compound (100 nM) + Bone Morphogenic Protein | Alkaline Phosphatase Activity | Enhanced Increase |
Data illustrating this compound's effect on a marker of osteoblastic differentiation. caymanchem.combiomol.com
Furthermore, biochemical assays involving the measurement of enzyme activity related to cellular senescence have been used. Senescence-associated β-galactosidase (SA-β-Gal) activity is a common biomarker for senescent cells. Research has demonstrated that this compound, as an EP4 agonist, can increase the percentage of SA-β-Gal-positive cells in normal human epidermal keratinocytes, suggesting its involvement in the induction or maintenance of the senescent phenotype. aging-us.com
Quantitative polymerase chain reaction (qPCR) is another biochemical technique utilized in this compound studies to quantify mRNA levels of specific enzymes, receptors, or downstream targets, providing insights into the biochemical pathways affected. For example, qPCR has been used to measure the gene expression of CTLA-4 in immune cells treated with this compound nih.gov and viral genes in the context of BLV infection aai.org, highlighting the molecular effects mediated by this compound through EP4 activation.
These diverse biochemical assay methodologies, ranging from measuring liver enzyme levels and markers of differentiation to assessing enzyme activities associated with cellular states and quantifying gene expression, are essential for a comprehensive understanding of this compound's biological activities and the pathways it modulates.
Emerging Research Areas and Future Directions
Further Elucidation of Mechanistic Gaps in EP4 Receptor Signaling Specificity
Understanding the precise mechanisms by which the EP4 receptor signals is a critical area of ongoing research. While EP4 is known to couple primarily to the stimulatory Gαs protein, leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP), it can also couple to the inhibitory Gαi protein, which decreases cAMP production. nih.govfrontiersin.orgresearchgate.net This dual coupling contributes to the diverse functional outputs of EP4 signaling. semanticscholar.org
Studies have highlighted the importance of ligand-biased selectivity, where different ligands can preferentially activate either Gαs or Gαi pathways, or even β-arrestin-dependent pathways. nih.gov For instance, while the endogenous ligand PGE2 activates Gαs with higher potency than Gαi in some contexts, other EP4 agonists have shown bias towards Gαi and β-arrestin. nih.gov Resolving the cryo-electron microscopy (cryo-EM) structures of EP4 in complex with different agonists and G proteins has provided insights into how distinct binding modes and propagating paths within the receptor can lead to selective G protein coupling. nih.govresearchgate.net For example, specific residues in the EP4 binding pocket, such as S103, have been shown to interact differently with the ω-chain of agonists like Rivenprost compared to other EP receptor subtypes. nih.govresearchgate.net Further research is needed to fully understand how these structural differences translate into specific downstream signaling cascades and ultimately influence cellular responses. nih.gov Elucidating these mechanistic gaps is crucial for the rational design of future EP4-targeted therapies with tailored signaling profiles. semanticscholar.orgnih.gov
Development of Next-Generation Selective EP4 Agonists with Tailored Biased Signaling Profiles
The concept of biased agonism, where a ligand selectively activates certain downstream signaling pathways of a receptor over others, holds significant promise for developing more precise drugs with improved efficacy and reduced side effects. semanticscholar.orgresearchgate.net Given that EP4 can couple to both Gαs and Gαi, developing selective EP4 agonists with tailored biased signaling profiles is a key area of future research. semanticscholar.orgnih.gov
Research suggests that Gαs-biased EP4 agonists may have greater therapeutic potential in certain conditions, such as acute kidney injury (AKI) and nephrogenic diabetes insipidus (NDI), by promoting Gαs-dependent pathways like the translocation of aquaporin 2 (AQP2). semanticscholar.orgnih.govresearchgate.net Conversely, the Gαi pathway of EP4 can contribute to anti-inflammatory effects. nih.gov The ability to design agonists that selectively activate either the Gαs or Gαi pathway, or even other pathways like PI3K, could allow for the development of therapies that specifically target the beneficial aspects of EP4 signaling while avoiding potentially undesirable effects mediated by other pathways. nih.govsemanticscholar.orgnih.gov Structural studies, such as those using cryo-EM, are instrumental in understanding how different agonists interact with the EP4 receptor at a molecular level to induce specific conformational states that favor coupling to one G protein over another. nih.govresearchgate.net This structural understanding is vital for the rational design of next-generation biased agonists. nih.gov
Exploration of Novel Therapeutic Indications Based on EP4 Pathway Modulation in Underexplored Disease Areas
Modulating the EP4 pathway presents opportunities for exploring novel therapeutic indications beyond those traditionally associated with prostaglandins. While this compound has been investigated for conditions like ulcerative colitis and has shown hepatoprotective and bone anabolic effects in preclinical studies, the full spectrum of diseases that could benefit from EP4 modulation is still being explored. medchemexpress.comncats.iodrugbank.com
Emerging research highlights the potential of targeting EP4 in various underexplored disease areas:
Renal Fibrosis: Studies using human precision-cut kidney slices have shown that this compound can mitigate TGFβ-induced fibrogenesis and even partially reverse established fibrosis, suggesting its potential as a treatment for renal fibrosis. asn-online.org
Radioprotection: this compound has demonstrated radioprotective effects in mouse models of hematopoietic acute radiation syndrome (H-ARS), promoting survival and accelerating hematopoietic recovery, particularly in combination with an EP3 agonist. patsnap.comnih.gov
Neuroinflammation and Neurodegenerative Diseases: Research indicates that signaling through the microglial EP4 receptor can suppress neuroinflammatory responses, such as those induced by amyloid-β peptides in Alzheimer's disease models. Loss of EP4 receptor levels in the cortex has been observed with progression to Alzheimer's disease, suggesting a potential early anti-inflammatory role. ucl.ac.uk
Ocular Hypertension and Glaucoma: this compound has shown effectiveness in lowering intraocular pressure (IOP) in mouse models of pigmentary glaucoma. researchgate.netnih.govresearchgate.net
Cancer: While EP4 is often upregulated in cancer and can promote proliferation, migration, and metastasis, targeting EP4, particularly in combination with other therapies, is being investigated as a potential approach in various cancers, including breast, prostate, colon, ovary, and lung. researchgate.netfrontiersin.orgnih.gov
Osteoarthritis: GPCRs, including EP4, play a role in osteoarthritis progression, and biased agonism is being explored as a strategy for more precise therapeutic targeting. researchgate.net
Wound Healing and Lymphangiogenesis: EP4 receptors appear to play roles in wound healing and lymphangiogenesis, potentially through the induction of VEGF-C/D and recruitment of macrophages. plos.org
These findings underscore the broad therapeutic potential of EP4 modulation and warrant further investigation in these and other underexplored disease contexts.
Integration of Multi-Omics Data (e.g., Transcriptomics, Proteomics, Lipidomics) for Systems-Level Understanding of this compound Actions
Integrating multi-omics data is becoming increasingly crucial for gaining a comprehensive, systems-level understanding of drug actions and disease mechanisms. nashbio.comnygen.ionih.govnih.gov Applying multi-omics approaches to study this compound and EP4 signaling can provide deeper insights into its effects at the molecular level.
Transcriptomics can reveal how this compound influences gene expression profiles, identifying key pathways and regulatory networks involved in its therapeutic effects. patsnap.com Proteomics can provide information on changes in protein abundance and post-translational modifications, offering a more direct view of the functional machinery affected by this compound. nashbio.comnygen.ionih.govnih.gov Lipidomics, which studies the complete set of lipids in a biological system, can be particularly relevant for understanding the effects of a prostaglandin (B15479496) analog like this compound, as lipids play crucial roles in cell signaling and membrane function. nih.govresearcher.life Studies have already begun to explore the impact of EP4 agonists like this compound on lipid profiles in disease models, such as changes in optic nerve lipidomics in glaucoma models. nih.govresearchgate.net
Integrating these different omics layers can help to:
Elucidate the precise mechanisms of this compound action. nashbio.comnygen.io
Identify biomarkers of response or resistance to EP4 modulation. nashbio.comnygen.ionih.gov
Uncover off-target effects. nashbio.comnygen.io
Provide a more holistic view of how EP4 signaling impacts complex biological processes in various diseases. nashbio.comnygen.ionih.govnih.gov
Advanced computational tools and bioinformatics pipelines are essential for the effective integration and analysis of large, complex multi-omics datasets. nygen.ionih.govnih.gov
Advanced Preclinical Models for Comprehensive Disease Pathogenesis Studies and Validation
The development and utilization of advanced preclinical models are vital for accurately studying disease pathogenesis and validating the therapeutic potential of compounds like this compound before clinical trials. While traditional animal models have been instrumental, newer models offer enhanced physiological relevance and the ability to study complex disease processes in a more controlled and human-relevant manner. nih.govsynthego.comresearchgate.netfrontiersin.org
Examples of advanced preclinical models relevant to this compound research include:
Human Precision-Cut Organ Slices: Models like human precision-cut kidney slices (PCKS) maintain the cellular diversity and organ architecture of human tissue, allowing for the study of multicellular pathological processes like fibrosis directly in a human context. asn-online.org
Organoids: Three-dimensional organoid cultures derived from human cells can recapitulate key aspects of organ structure and function, providing a valuable platform for studying disease mechanisms and drug responses in a more in vivo-like environment than traditional 2D cell cultures. synthego.comresearchgate.net
Microfluidic Systems (Organ-on-a-Chip): These systems mimic the microenvironment and tissue-tissue interfaces of organs, allowing for the study of complex physiological and pathological processes under flow conditions. nih.govresearchgate.net
Humanized Mouse Models: Immunodeficient mice engrafted with human cells or tissues can be used to study human-specific immune responses and disease pathogenesis, particularly relevant for conditions involving immune components. synthego.comfrontiersin.org
CRISPR-Edited Models: Utilizing CRISPR gene editing technology in cell lines, organoids, or animals allows for the creation of precise models of genetic diseases and the study of specific gene functions in disease pathogenesis. synthego.com
These advanced models can provide a more comprehensive understanding of how this compound interacts within complex biological systems, how it influences disease progression, and can help validate findings from in vitro and simpler animal models, thereby improving the translatability of preclinical research to clinical applications. synthego.comresearchgate.netfrontiersin.orgmdpi.com
Q & A
Q. How can researchers integrate omics data (proteomics, metabolomics) to elucidate this compound’s off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
